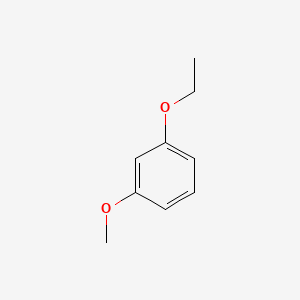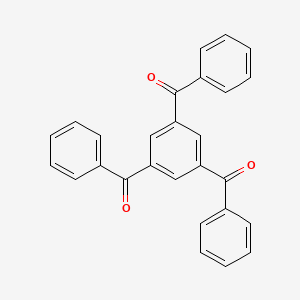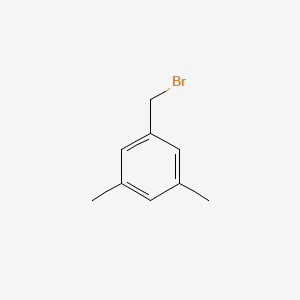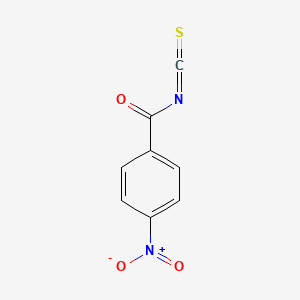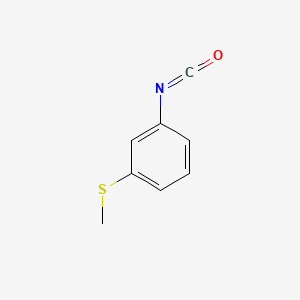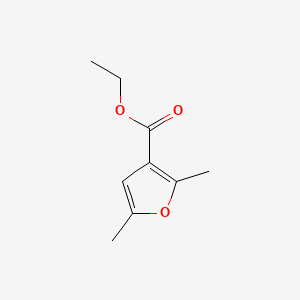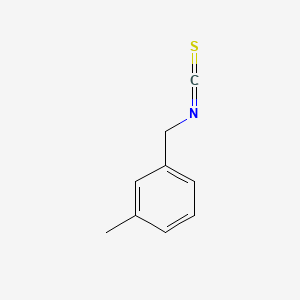
Isothiocyanate de 3-méthylbenzyle
Vue d'ensemble
Description
3-Methylbenzyl isothiocyanate (3-MBITC) is a naturally occurring isothiocyanate found in cruciferous vegetables such as cabbage, cauliflower, Brussels sprouts, and kale. It is a volatile compound that has a characteristic pungent odor and is present in the essential oils of these vegetables. 3-MBITC has been extensively studied for its potential health benefits due to its antioxidant, anti-inflammatory, and anti-cancer properties.
Applications De Recherche Scientifique
Activité antimicrobienne
Les isothiocyanates (ITCs), dont l'isothiocyanate de 3-méthylbenzyle, ont été étudiés pour leur activité antimicrobienne contre les infections humaines . Ce sont des produits bioactifs résultant de l'hydrolyse enzymatique des glucosinolates, les métabolites secondaires les plus abondants dans l'ordre botanique des Brassicales .
Propriétés anti-inflammatoires
Les ITCs présentent des propriétés anti-inflammatoires . Cela les rend précieux dans le traitement des affections où l'inflammation joue un rôle clé.
Propriétés anticancéreuses
Les ITCs ont été reconnus pour leurs propriétés anticancéreuses . Ils ont attiré l'attention des biologistes et des chimistes en raison de leur importance en chimie synthétique et de leur potentiel dans le traitement du cancer .
Effets analgésiques
Des études ont montré que les ITCs ont des effets analgésiques . Cela suggère qu'ils pourraient être utilisés dans la gestion de la douleur.
Effets cardioprotecteurs
Les ITCs se sont avérés avoir des effets cardioprotecteurs . Cela signifie qu'ils pourraient potentiellement être utilisés dans la prévention et le traitement des maladies cardiaques.
Traitement des troubles neurologiques
Les ITCs ont montré un potentiel dans le traitement des troubles neurologiques . Cela ouvre des possibilités pour leur utilisation en neurologie et en santé mentale.
Régulation de la fonction de la glande thyroïde
Les ITCs, dont l'this compound, se sont avérés réguler la fonction de la glande thyroïde . Cela suggère des applications potentielles en endocrinologie.
Synthèse des isothiocyanates
L'this compound, comme les autres ITCs, sert de plateforme précieuse pour des transformations polyvalentes en chimie synthétique . Cela en fait un composé important dans le domaine de la synthèse chimique .
Mécanisme D'action
Isothiocyanates exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation . They are also known for their antimicrobial properties against human pathogens .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Methylbenzyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. Additionally, 3-Methylbenzyl isothiocyanate can modulate the activity of phase II detoxification enzymes, such as glutathione S-transferases, which are crucial for the detoxification of reactive intermediates. These interactions highlight the compound’s potential in modulating biochemical pathways related to detoxification and metabolism .
Cellular Effects
3-Methylbenzyl isothiocyanate has been shown to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the NF-κB signaling pathway. Additionally, 3-Methylbenzyl isothiocyanate can cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of 3-Methylbenzyl isothiocyanate involves its interaction with various biomolecules. It can form covalent bonds with nucleophilic sites on proteins, such as cysteine residues, leading to the modulation of protein function. This compound can also inhibit the activity of certain enzymes, such as histone deacetylases, which results in changes in gene expression. Furthermore, 3-Methylbenzyl isothiocyanate can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant response elements and enhancing cellular defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylbenzyl isothiocyanate can vary over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to 3-Methylbenzyl isothiocyanate has been shown to result in sustained activation of detoxification pathways and prolonged inhibition of cell proliferation. The stability and degradation of the compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3-Methylbenzyl isothiocyanate in animal models are dose-dependent. At low doses, the compound can exert chemopreventive effects by inducing detoxification enzymes and inhibiting carcinogen activation. At high doses, 3-Methylbenzyl isothiocyanate can cause toxicity, including genotoxic effects and oxidative stress. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and deplete cellular antioxidants .
Metabolic Pathways
3-Methylbenzyl isothiocyanate is involved in several metabolic pathways, primarily through its interaction with detoxification enzymes. It is metabolized via the mercapturic acid pathway, which involves conjugation with glutathione, followed by enzymatic degradation and N-acetylation. This metabolic pathway is crucial for the detoxification and excretion of 3-Methylbenzyl isothiocyanate and its metabolites .
Transport and Distribution
Within cells and tissues, 3-Methylbenzyl isothiocyanate is transported and distributed through interactions with various transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 3-Methylbenzyl isothiocyanate within tissues can also be influenced by its affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Methylbenzyl isothiocyanate is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, 3-Methylbenzyl isothiocyanate can modulate gene expression by interacting with transcription factors and histone-modifying enzymes. In the mitochondria, it can influence cellular metabolism and apoptosis by affecting mitochondrial function .
Propriétés
IUPAC Name |
1-(isothiocyanatomethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-3-2-4-9(5-8)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXFAFWRXGFTQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190457 | |
| Record name | 3-Methylbenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3696-66-0 | |
| Record name | 3-Methylbenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


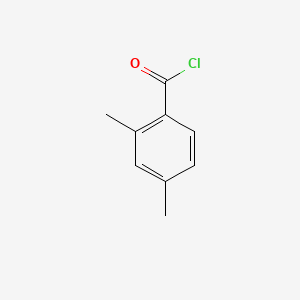

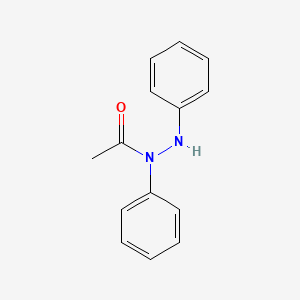
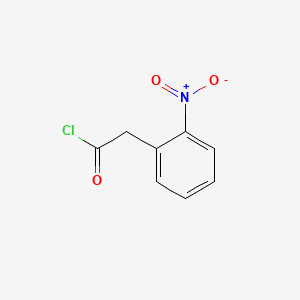
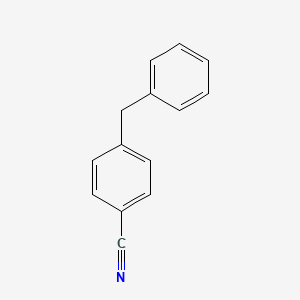
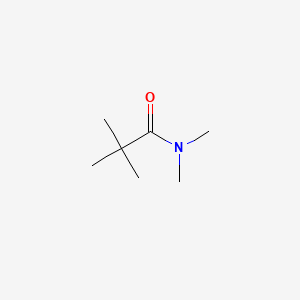

![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)
